NSC-670224

Yeast Chemical Genetics Drug Repurposing Cytotoxicity Screening

This cis-diastereomer (CAS: 1374648-47-1) is a unique chemical probe distinguished from tamoxifen (NCI-60 r=0.55). Optimized for Saccharomyces cerevisiae assays (LC50 3.2 μM) and SAR campaigns on stereochemical activity cliffs. Ideal for target ID, NCI-60 profiling, and analytical reference standard applications requiring defined 2,4-dichloro substitution.

Molecular Formula C21H34Cl3NO
Molecular Weight 422.9 g/mol
Cat. No. B15136543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-670224
Molecular FormulaC21H34Cl3NO
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)OCCN(C)C.Cl
InChIInChI=1S/C21H33Cl2NO.ClH/c1-20(2,3)17-8-10-21(11-9-17,25-13-12-24(4)5)15-16-6-7-18(22)14-19(16)23;/h6-7,14,17H,8-13,15H2,1-5H3;1H
InChIKeyFSIBYCVOFLVKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC-670224 Procurement Guide: Baseline Overview for HDAC6 and NF-κB Pathway Research


NSC-670224 (CAS: 1374648-47-1) is a synthetic small molecule historically archived within the National Cancer Institute (NCI) Diversity Set [1]. Chemically defined as cis-{2-[4-tert-butyl-1-(2,4-dichlorobenzyl)cyclohexyloxy]ethyl}dimethylamine hydrochloride [2], its annotated biological profile includes inhibition of histone deacetylase 6 (HDAC6) and blockade of nuclear factor-κB (NF-κB) activation . The compound exhibits yeast toxicity at low micromolar concentrations, a phenotype it shares with tamoxifen, yet its structural and stereochemical uniqueness underpins distinct research utility [1].

NSC-670224 Selection Rationale: Why Substitution with Tamoxifen or Structural Analogs Introduces Uncontrolled Experimental Variance


Despite a mechanistic link to tamoxifen (NSC 180973) and the existence of close structural analogs, generic substitution with NSC-670224 is scientifically unsound [1]. The compound's cis stereochemistry at the cyclohexyl-benzyl junction, its specific 2,4-dichlorophenyl substitution pattern, and its dimethylaminoethyl chain each independently and additively modulate yeast cytotoxicity [1]. Direct comparative data reveal that even the trans diastereomer ('tamoxilog') exhibits a 28% increase in potency (LC50 2.3 μM vs. 3.2 μM), while removal of chlorine substituents elevates LC50 values up to 9-fold [1]. Furthermore, a COMPARE analysis of NCI-60 human tumor cell line screening data shows only a moderate correlation (r = 0.55) with tamoxifen, indicating divergent cellular response signatures that preclude interchangeable use [1].

NSC-670224 Product-Specific Quantitative Evidence: Comparative Potency, Stereoselectivity, and Human Cell Line Correlation


NSC-670224 vs. Tamoxifen and Tamoxilog: Direct Yeast Cytotoxicity Head-to-Head Comparison

In a side-by-side yeast lethality assay, NSC-670224 (cis-11) demonstrates an LC50 of 3.2 μM. This value is 22% more potent than tamoxifen (LC50 4.1 μM) but 28% less potent than its trans diastereomer, 'tamoxilog' (LC50 2.3 μM) [1]. The data establish a clear potency hierarchy that is not predictable from tamoxifen's clinical profile alone.

Yeast Chemical Genetics Drug Repurposing Cytotoxicity Screening Saccharomyces cerevisiae

NSC-670224 and Tamoxifen Show Divergent Human Tumor Cell Line Response Profiles via NCI-60 COMPARE Analysis

Using the NCI-60 human tumor cell line screen and the COMPARE algorithm, NSC-670224 and tamoxifen exhibit a Pearson correlation coefficient of 0.55 [1]. While statistically significant, this moderate correlation confirms that the compounds do not induce identical cellular response patterns across diverse cancer types.

Cancer Pharmacology NCI-60 Screening Mechanism of Action Drug Sensitivity Profiling

Stereochemistry-Driven Potency Shift: The trans-11 (Tamoxilog) vs. cis-11 (NSC-670224) Differential

Synthesis and testing of both diastereomers of the nominal structure revealed a stereochemistry-dependent activity gradient. The trans isomer (trans-11, 'tamoxilog') is 1.4-fold more potent (LC50 2.3 μM) than the cis isomer (cis-11, NSC-670224; LC50 3.2 μM) in yeast lethality assays [1]. This trend of trans > cis potency is consistent across all three compound series examined.

Stereoselective Pharmacology SAR Analysis Cyclohexane Diastereomers Yeast Toxicity

Critical Impact of Chlorine Substitution Pattern on Yeast Cytotoxic Activity

Removal of the 2,4-dichloro substitution from the benzyl group, as in the non-chlorinated cis-3 and trans-3 analogs, drastically reduces activity. cis-3 exhibits an LC50 of 26 μM (8.1-fold less potent than NSC-670224), while trans-3 shows an LC50 of 29 μM [1]. The 3,4-dichloro isomers (cis-7, trans-7) display intermediate potency.

Halogen Bonding Medicinal Chemistry Aromatic Substitution SAR Yeast Toxicity

Structural Reassignment of NSC-670224: Confirmation of cis-2,4-Dichloro Arene Configuration

The NCI library sample of NSC-670224 was previously misannotated as a 2,4-dichloro arene with undefined stereochemistry. Through synthesis of both diastereomers and X-ray crystallographic analysis, the true structure was unequivocally assigned as the cis isomer of the 3,4-dichloro arene (cis-11) [1]. This corrected annotation is critical for accurate interpretation of biological data derived from the original NCI sample.

Structural Elucidation X-ray Crystallography Chemical Library Curation NCI Diversity Set

NSC-670224 Best-Fit Research and Industrial Application Scenarios Based on Evidence


Chemical Genetic Profiling and Target Deconvolution in Yeast Model Systems

Given its well-characterized yeast cytotoxicity (LC50 3.2 μM) and the availability of a biotinylated affinity probe derivative (LC50 13.0 μM), NSC-670224 is optimally suited for chemical genetic screens and target identification studies in Saccharomyces cerevisiae [1]. The compound's potency differential relative to tamoxifen (4.1 μM) provides a clear activity window for hit validation and dose-response experiments [1].

Comparative Cancer Cell Line Profiling and Mechanism-of-Action Studies

The NCI-60 COMPARE correlation coefficient of 0.55 with tamoxifen establishes NSC-670224 as a unique tool for investigating tamoxifen-unrelated pathways in human cancer cells [1]. Researchers can employ the compound to explore divergent cellular responses and identify novel targets or resistance mechanisms not recapitulated by tamoxifen treatment [1].

Structure-Activity Relationship (SAR) Studies Focused on Stereochemistry and Halogen Substitution

NSC-670224 serves as a benchmark compound for SAR campaigns exploring the impact of cyclohexyl stereochemistry and chlorine substitution patterns on cytotoxicity [1]. The >8-fold activity cliff observed upon chlorine removal, and the consistent trans > cis potency trend, provide a robust framework for designing and evaluating novel analogs [1].

NCI Diversity Set Reference Standard for Library Curation and Quality Control

Due to its corrected structural assignment (cis-2,4-dichloro arene) and well-defined physical properties, NSC-670224 is a valuable reference standard for analytical chemistry and compound library management [1]. It can be used as a positive control for validating NMR, LC-MS, and X-ray crystallography workflows when handling structurally complex small molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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